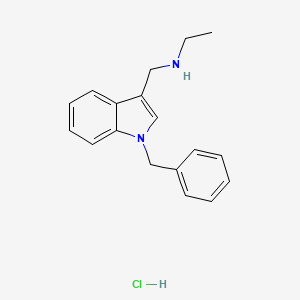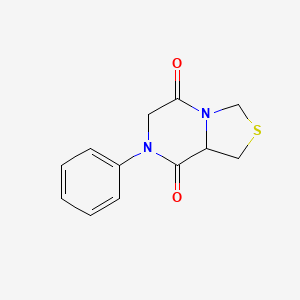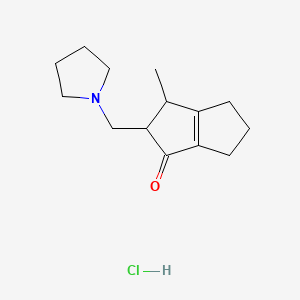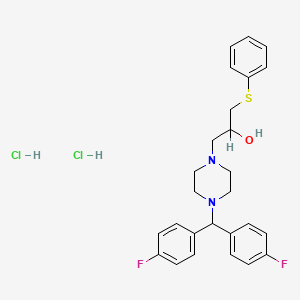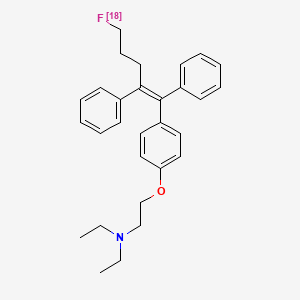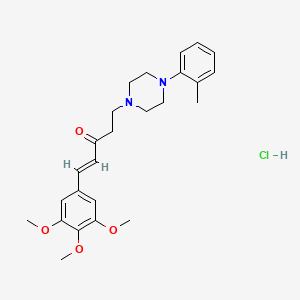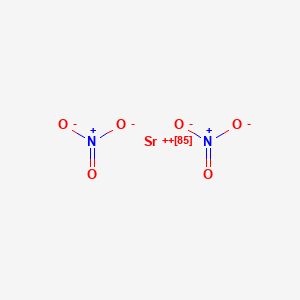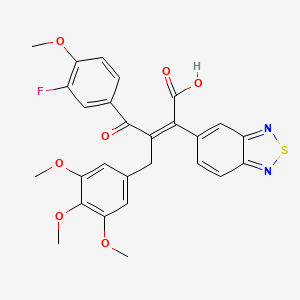
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinecarboxamide group, a cyanoethyl group, and three methyl groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- typically involves the reaction of hydrazine derivatives with cyanoethyl compounds under controlled conditions. One common method includes the use of hydrazinecarboxamide and 2-cyanoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl group can participate in nucleophilic attacks, while the hydrazinecarboxamide moiety can form hydrogen bonds and coordinate with metal ions. These interactions lead to the modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxamide derivatives: Compounds with similar hydrazinecarboxamide groups but different substituents.
Cyanoethyl derivatives: Compounds with cyanoethyl groups attached to different functional groups.
Uniqueness
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- is unique due to the combination of its functional groups, which impart distinct reactivity and stability. This makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
96804-76-1 |
|---|---|
Molekularformel |
C7H14N4O |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-(2-cyanoethyl)-1-(dimethylamino)-3-methylurea |
InChI |
InChI=1S/C7H14N4O/c1-9-7(12)11(10(2)3)6-4-5-8/h4,6H2,1-3H3,(H,9,12) |
InChI-Schlüssel |
SKORXLZMBSDRDI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(CCC#N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

